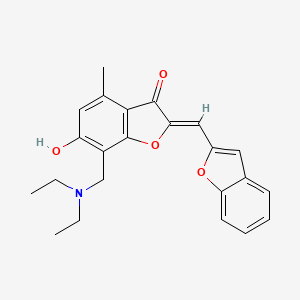
(Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a useful research compound. Its molecular formula is C23H23NO4 and its molecular weight is 377.44. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (Z)-2-(benzofuran-2-ylmethylene)-7-((diethylamino)methyl)-6-hydroxy-4-methylbenzofuran-3(2H)-one is a benzofuran derivative that has garnered attention for its potential biological activities, particularly in the realm of anticancer and antimicrobial effects. This article delves into the synthesis, biological evaluation, structure-activity relationships (SAR), and specific case studies related to this compound.
Synthesis
The synthesis of benzofuran derivatives often involves the condensation of appropriate precursors. For the target compound, the synthesis typically involves:
- Formation of Benzofuran Core : The initial step usually involves creating a benzofuran framework through cyclization reactions.
- Substituent Addition : The introduction of diethylamino and hydroxy groups occurs through electrophilic substitution reactions.
Anticancer Activity
Numerous studies have highlighted the anticancer potential of benzofuran derivatives, including the target compound. Key findings include:
- Cytotoxicity : The compound exhibited significant cytotoxic effects against various cancer cell lines. For instance, derivatives of benzofuran have shown IC50 values in the micromolar range against leukemia cells (K562) and solid tumors (e.g., MDA-MB-231) .
- Mechanism of Action : The anticancer activity is often linked to the induction of apoptosis through reactive oxygen species (ROS) generation and mitochondrial dysfunction. For example, compounds similar to the target compound have been shown to increase caspase activity in K562 cells, indicating a pro-apoptotic effect .
Antimicrobial Activity
The target compound has also been evaluated for antimicrobial properties:
- Inhibition Studies : Preliminary tests indicated moderate antimicrobial activity with minimum inhibitory concentration (MIC) values ranging from 16 to 64 µg/mL against various bacterial strains .
Structure-Activity Relationship (SAR)
The biological activity of benzofuran derivatives is heavily influenced by their structural features:
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that compounds derived from similar scaffolds induced apoptosis in human cancer cells via ROS-mediated pathways. For instance, a related benzofuran derivative showed a significant increase in caspase 3 and 7 activities after 48 hours of exposure .
- Antimicrobial Assessment : A study focusing on a series of benzofuran derivatives reported that certain modifications led to enhanced antibacterial activity against Gram-positive and Gram-negative bacteria, suggesting that further optimization could yield potent antimicrobial agents .
Properties
IUPAC Name |
(2Z)-2-(1-benzofuran-2-ylmethylidene)-7-(diethylaminomethyl)-6-hydroxy-4-methyl-1-benzofuran-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO4/c1-4-24(5-2)13-17-18(25)10-14(3)21-22(26)20(28-23(17)21)12-16-11-15-8-6-7-9-19(15)27-16/h6-12,25H,4-5,13H2,1-3H3/b20-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUMGBGZMHJHEBG-NDENLUEZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)CC1=C(C=C(C2=C1OC(=CC3=CC4=CC=CC=C4O3)C2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)CC1=C(C=C(C2=C1O/C(=C\C3=CC4=CC=CC=C4O3)/C2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














